

An In-depth Technical Guide to L-Psicose and its Stereoisomer D-Allulose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Psicose*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rare sugars **L-Psicose** and its stereoisomer, D-Allulose (also known as D-Psicose). While D-Allulose has been extensively studied for its physiological effects and has gained regulatory approval as a low-calorie sweetener, its enantiomer, **L-Psicose**, remains largely unexplored. This document delves into the stereochemical relationship, physicochemical properties, known biological activities, and metabolic fates of both isomers. A significant focus is placed on the well-documented anti-hyperglycemic and anti-obesity mechanisms of D-Allulose, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and signaling pathway diagrams. The guide contrasts this wealth of information with the current, limited understanding of **L-Psicose**, highlighting its reported antiviral and antimicrobial potential while underscoring the critical need for further research to elucidate its therapeutic potential. Methodologies for the synthesis, production, and analysis of these rare sugars are also discussed. This guide is intended to be a foundational resource for researchers in nutrition, metabolic diseases, and drug development, aiming to catalyze further investigation into the distinct biological roles of these stereoisomers.

Introduction: Stereoisomerism in Ketoses

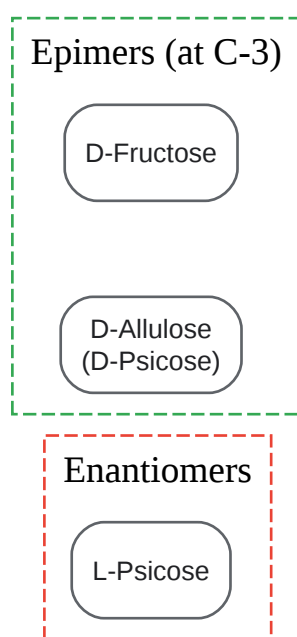
Monosaccharides, the fundamental units of carbohydrates, exhibit a rich stereochemical diversity that dictates their biological function. Stereoisomers are compounds with the same

molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

D-Allulose (D-Psicose) is a rare ketohexose and a C-3 epimer of D-fructose, meaning it differs only in the configuration of the hydroxyl group at the third carbon position.[1][2] It is found in small quantities in nature in foods like figs and raisins.[3]

L-Psicose is the enantiomer of D-Psicose.[4] Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While sharing identical physical properties such as melting point and solubility, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, such as enzymes and receptors in biological systems.[5]

The stereochemical relationships between these key ketoses are illustrated below.



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Figure 1: Stereoisomeric relationship of key ketoses.

Physicochemical Properties

While both enantiomers share many physical properties due to their mirror-image structures, key differences, such as optical rotation, are fundamental to their identification. D-Allulose has

been more extensively characterized due to its commercial interest.

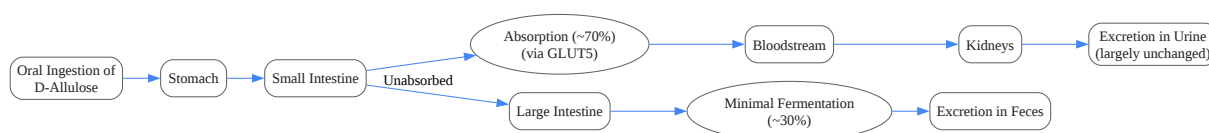
Property	D-Allulose (D-Psicose)	L-Psicose	Reference(s)
CAS Number	551-68-8	16354-64-6	[6][7]
Molecular Formula	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆	[6][7]
Molecular Weight	180.16 g/mol	180.16 g/mol	[6][7]
Appearance	White crystalline powder	White to almost white crystalline powder	[4][8]
Melting Point	109 °C (reported discrepancies exist)	112-114 °C	[4][7]
Sweetness	~70% of sucrose	N/A (data not widely available)	[9]
Caloric Value	0.2-0.4 kcal/g	N/A (presumed to be minimal)	[9]
Solubility in Water	Highly soluble (~1.0 kg/L)	Soluble	[4][10]
Optical Rotation	[α] _{20/D} ≈ +3.9° to +4.5° (c=1 in H ₂ O, equilibrium)	[α] _{20/D} = -2° to -5° (c=1 in H ₂ O)	[8]

D-Allulose (D-Psicose): Metabolism, Bioactivity, and Mechanisms

D-Allulose has garnered significant scientific interest for its potential health benefits, primarily related to metabolic regulation. It is recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration.[1]

Metabolism and Pharmacokinetics

Unlike sucrose or fructose, D-Allulose is minimally metabolized in the human body. Approximately 70% of ingested D-Allulose is absorbed in the small intestine, primarily via GLUT5 transporters, and is then excreted largely unchanged in the urine within 24 hours.[11] The remaining unabsorbed portion passes to the large intestine where it is minimally fermented before being excreted in the feces.[12] This resistance to metabolic breakdown is the basis for its near-zero caloric value.[9]



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Figure 2: Metabolic pathway of orally ingested D-Allulose.

Physiological Effects and Mechanisms of Action

D-Allulose exerts multiple physiological effects, primarily targeting glucose and lipid metabolism.

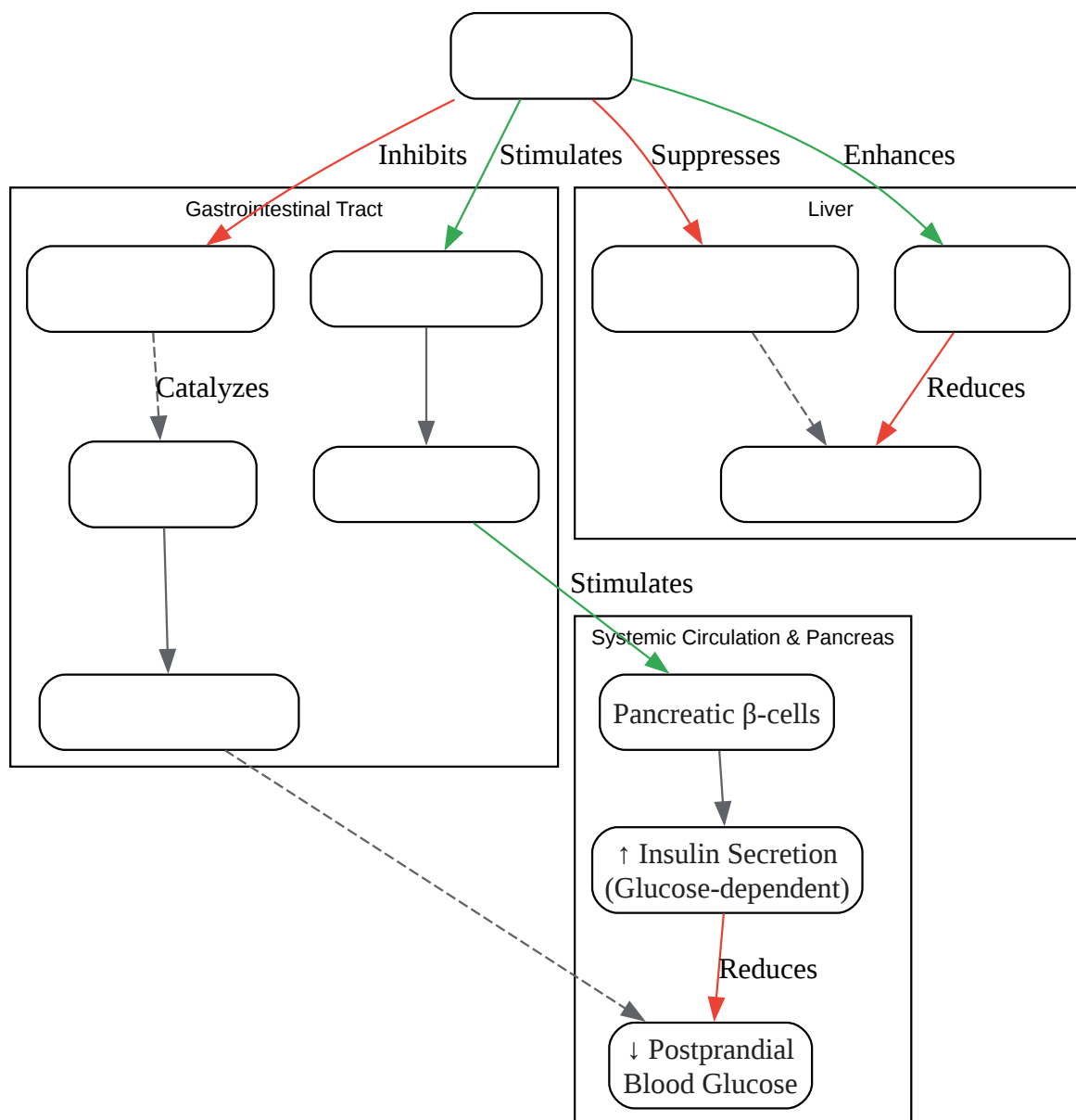
Anti-Hyperglycemic Effects:

- **Inhibition of α -Glucosidase:** D-Allulose acts as a weak inhibitor of intestinal α -glucosidases, such as sucrase and maltase.[9][13] This slows the breakdown of disaccharides and starches into absorbable monosaccharides, thereby blunting the postprandial glycemic response.[13][14]
- **GLP-1 Secretion:** Oral administration of D-Allulose has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[14] GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, all contributing to improved glucose homeostasis. This effect is thought to be mediated, at least in part, through vagal afferent signaling.[14]

Anti-Obesity and Hypolipidemic Effects:

- **Suppression of Lipogenesis:** Studies in rats have shown that dietary D-Allulose significantly lowers the activity of hepatic lipogenic enzymes, such as fatty acid synthase and glucose-6-phosphate dehydrogenase.[\[15\]](#)
- **Increased Fat Oxidation:** D-Allulose supplementation has been associated with increased fat oxidation and enhanced 24-hour energy expenditure, contributing to reduced body weight and abdominal fat accumulation.[\[16\]](#)[\[17\]](#)

The diagram below illustrates the key signaling pathways involved in the metabolic benefits of D-Allulose.



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Figure 3: Signaling pathways of D-Allulose's metabolic effects.

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings from studies on D-Allulose.

Parameter Measured	Species/Model	Dosage/Conditions	Result	Reference(s)
LD ₅₀ (Acute Toxicity)	Rat	Oral administration	16 g/kg body weight	[18]
Max. Non-Effect Dose (Diarrhea)	Human	Single oral dose	0.55 g/kg body weight	[9]
Body Weight Gain	Rat	3% D-Psicose diet for 18 months vs. sucrose	Significantly lower body weight gain	[18]
Abdominal Adipose Tissue	Rat	5% D-Psicose diet for 28 days vs. D-fructose	Significantly lower weight (P < 0.05)	[15]
Hepatic Fatty Acid Synthase Activity	Rat	5% D-Psicose diet for 28 days vs. D-fructose	Significantly lower activity (P < 0.05)	[15]
Intestinal Sucrase Inhibition	Rat (in vitro)	4.0 mg/ml D-Psicose	~50% inhibition of enzyme activity	[13]
Intestinal Maltase Inhibition	Rat (in vitro)	4.0 mg/ml D-Psicose	~40% inhibition of enzyme activity	[13]
Postprandial Plasma Glucose (vs. Sucrose)	Rat	2 g/kg sucrose + 0.2 g/kg D-Psicose	Significantly inhibited the increment of plasma glucose	[13]
Enzymatic Conversion (Fructose to Psicose)	In vitro	A. tumefaciens D-psicose 3-epimerase + Borate	Maximum conversion yield of 64%	[19]
Biocatalysis Production Yield	E. coli	50 g/L D-fructose, 24h	9 g/L D-psicose (18% yield)	[20]

Experimental Protocols

Protocol 1: In Vitro α -Glucosidase Inhibition Assay This protocol is adapted from methodologies used to assess the inhibitory effect of D-psicose on intestinal enzymes.[\[13\]](#)

- **Enzyme Preparation:** The small intestine from a male Wistar rat is excised, rinsed with ice-cold saline, and homogenized in a phosphate buffer (pH 7.0). The homogenate is centrifuged at 12,000 x g for 30 minutes at 4°C, and the resulting supernatant is used as the crude enzyme solution.
- **Substrate and Inhibitor Preparation:** Sucrose or maltose is dissolved in phosphate buffer to a final concentration of 37 mM to serve as the substrate. D-Allulose (or **L-Psicose** for comparison) is dissolved in the same buffer to achieve various concentrations (e.g., 0.5 to 5.0 mg/mL).
- **Assay Procedure:**
 - Add 100 μ L of the crude enzyme solution to a test tube.
 - Add 100 μ L of the D-Allulose solution (or buffer for control).
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding 200 μ L of the substrate solution.
 - Incubate the reaction mixture at 37°C for 30 minutes.
 - Stop the reaction by heating the mixture in a boiling water bath for 10 minutes.
- **Glucose Measurement:** The amount of glucose produced is quantified using a commercial glucose oxidase assay kit.
- **Calculation:** The inhibitory activity is calculated as: $(1 - [\text{Absorbance of sample} / \text{Absorbance of control}]) \times 100\%$.

Protocol 2: Oral Carbohydrate Tolerance Test (OCTT) in Rats This protocol is a standard in vivo method to evaluate the effect of a substance on postprandial glycemia.[\[13\]](#)

- Animal Model: Male Wistar rats (6 months old) are fasted for 12 hours with free access to water.
- Test Substances: Prepare solutions for oral gavage:
 - Control Group: Sucrose (2 g/kg body weight) in distilled water.
 - Test Group: Sucrose (2 g/kg) plus D-Allulose (0.2 g/kg) in distilled water.
- Procedure:
 - Record the baseline body weight of each rat.
 - Collect a baseline blood sample (Time 0) from the tail vein.
 - Administer the respective test solutions via oral gavage.
 - Collect subsequent blood samples at 30, 60, and 120 minutes post-administration.
- Analysis: Plasma is separated from blood samples by centrifugation. Plasma glucose concentrations are measured using a glucose analyzer.
- Data Presentation: Results are typically plotted as plasma glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the total glycemic response.

L-Psicose: An Enantiomer with Unexplored Potential

In stark contrast to its D-isomer, **L-Psicose** is poorly characterized in biological literature. Its synthesis has been reported, and its basic physicochemical properties are known, but functional studies are sparse.^{[4][21]}

Synthesis and Production

L-Psicose is not known to be abundant in nature.^[4] It can be synthesized chemically or produced through biotransformation. One reported method involves the microbial oxidation of allitol using *Gluconobacter frateurii*.^[22]

Reported Biological Activities

The limited available literature and chemical databases suggest several potential biological activities for **L-Psicose**, though these are not as well-substantiated as the effects of D-Allulose.

Reported Activity	Description	Level of Evidence / Source
Antiviral Agent	Listed as having a role as an antiviral agent. Specific viruses or mechanisms are not detailed.	PubChem Database[5]
Inhibitor of Microbial Activity	Described as a potential inhibitor of microbial activity within the bovine lactoperoxidase system.	Chemical Supplier Data[7][10]
Inhibition of Ribitol Dehydrogenase	L-Psicose has been shown to inhibit ribitol dehydrogenase, an enzyme involved in the pentose phosphate pathway.	Chemical Supplier Data[10]
Prebiotic Effects	May promote gut health by serving as a carbon source for beneficial bacteria.	Commercial Product Description[8]
Protein Binding	Suggested to bind to proteins via hydrogen bonding, which could potentially interfere with protein folding and cellular function.	Chemical Supplier Data[10]

It is critical to note that some commercial sources incorrectly use "**L-Psicose**" interchangeably with "D-Allulose," which may lead to a misattribution of the well-researched benefits of the D-isomer to the L-isomer.[8][10]

Research Gaps and Future Directions

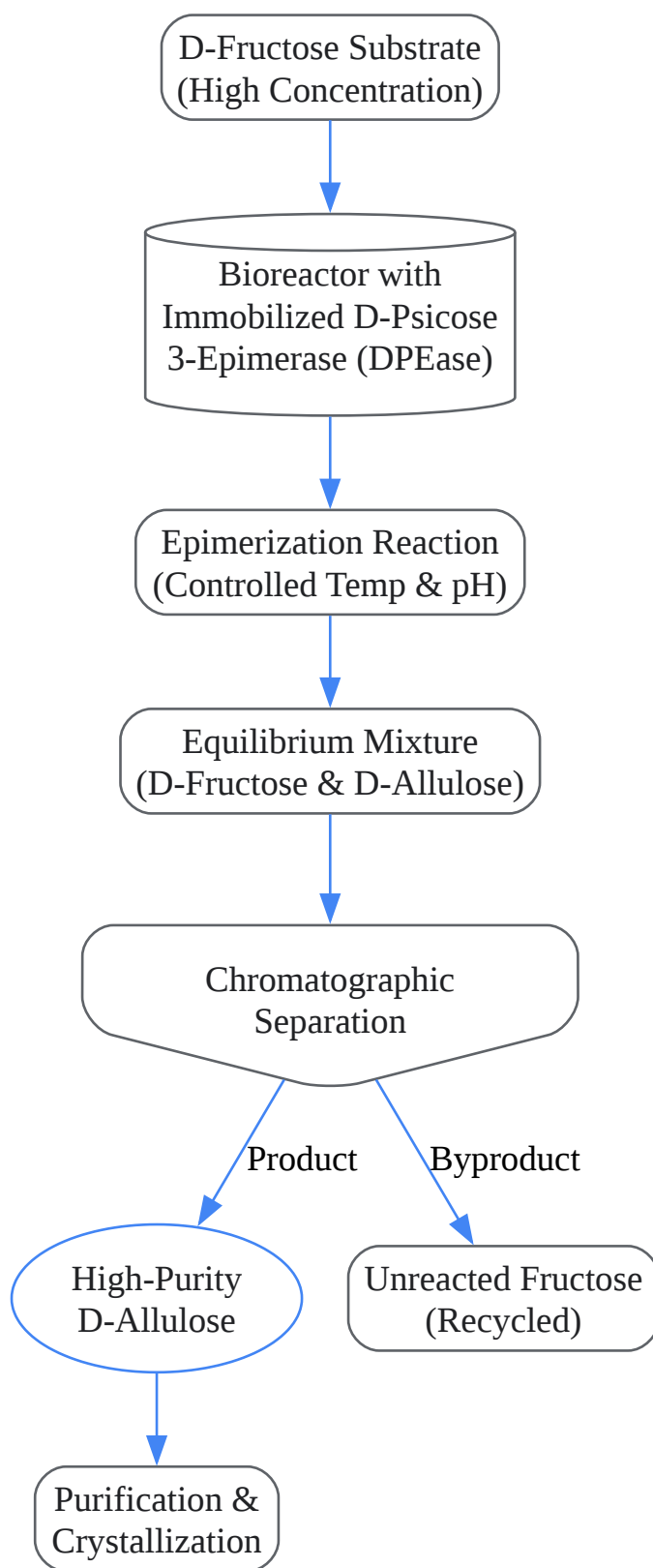
The distinct biological effects stemming from the stereochemistry of **L-Psicose** compared to D-Allulose are a significant research gap. Future investigations should focus on:

- Metabolism and Pharmacokinetics: Is **L-Psicose** absorbed and excreted similarly to D-Allulose, or does its different chirality lead to interactions with different transporters or enzymes?
- Glycemic and Lipemic Control: Does **L-Psicose** share the anti-hyperglycemic and anti-obesity properties of its enantiomer? Direct comparative studies are needed.
- Mechanism of Action: Elucidating the molecular targets for its reported antiviral and antimicrobial activities.
- Toxicology: Comprehensive safety and toxicology studies are required before it can be considered for any application in food or medicine.

Methodologies for Production and Analysis

Enzymatic Production Workflow

The commercial production of D-Allulose typically relies on the enzymatic epimerization of D-fructose, a readily available and inexpensive substrate. D-psicose 3-epimerases (DPEases) are commonly used for this bioconversion.^{[1][20]}

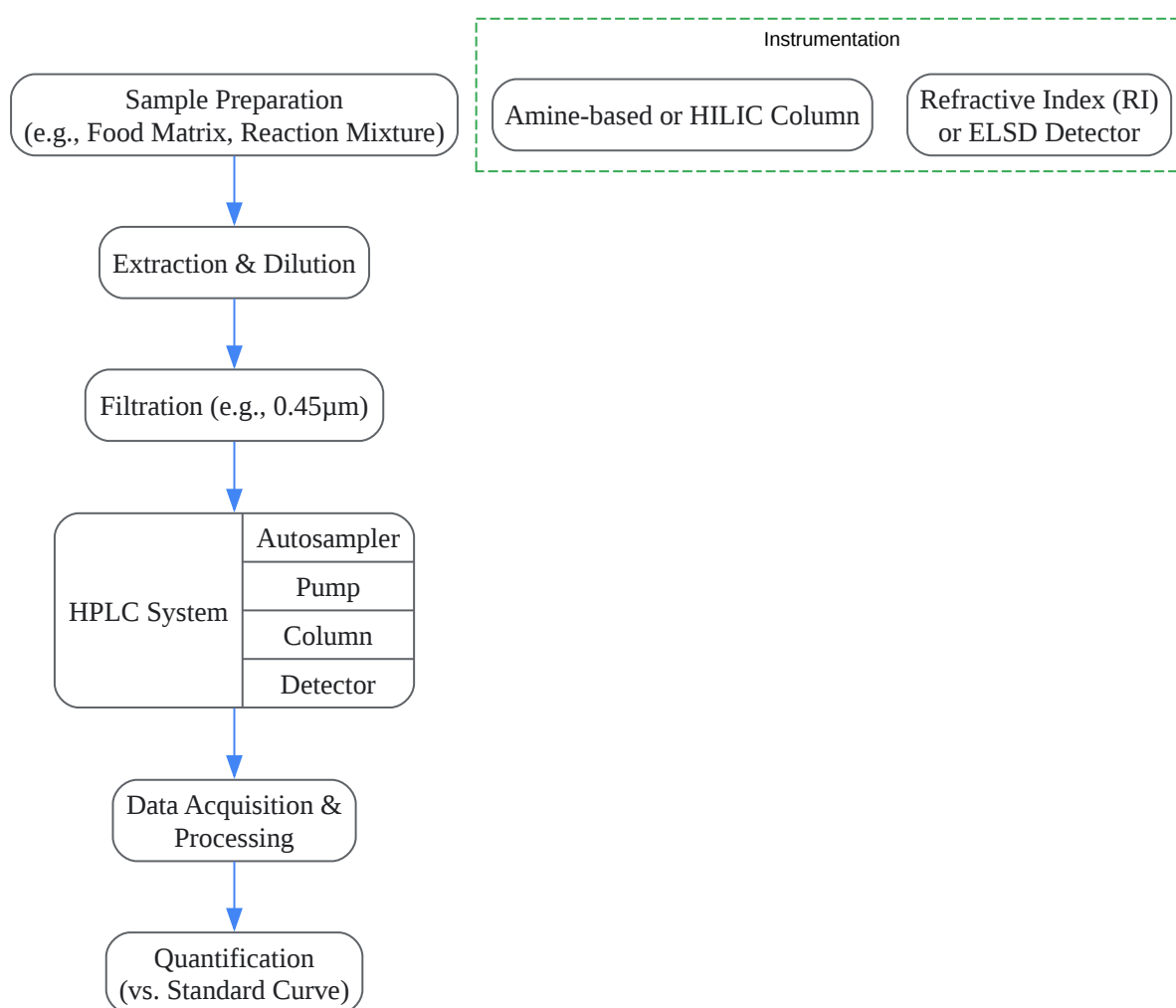


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Figure 4: General workflow for enzymatic production of D-Allulose.

Analytical Workflow

Accurate quantification of D-Allulose and **L-Psicose**, especially in the presence of other sugars, is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a standard method.



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Figure 5: Analytical workflow for rare sugar quantification by HPLC.

Conclusion

D-Allulose (D-Psicose) stands as a well-researched rare sugar with proven benefits for metabolic health, including anti-hyperglycemic and anti-obesity effects, making it a valuable tool for the food industry and potentially for managing metabolic disorders. Its mechanisms of action, centered on the inhibition of digestive enzymes and stimulation of GLP-1, are increasingly understood.

Conversely, its enantiomer, **L-Psicose**, represents a significant knowledge gap. While preliminary data suggest unique biological activities, including antiviral and antimicrobial properties, these require rigorous scientific validation. The principle of stereoisomerism dictates that **L-Psicose** will interact differently with the chiral environment of biological systems, and it cannot be assumed to share the properties of its D-isomer. This technical guide serves as a call to action for the scientific community to dedicate research efforts toward understanding the metabolic fate, physiological effects, and therapeutic potential of **L-Psicose**. Such studies will not only expand our fundamental knowledge of carbohydrate biology but could also unveil novel therapeutic agents or functional food ingredients.

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- To cite this document: BenchChem. [An In-depth Technical Guide to L-Psicose and its Stereoisomer D-Allulose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7949172#l-psicose-stereoisomer-of-d-allulose]

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